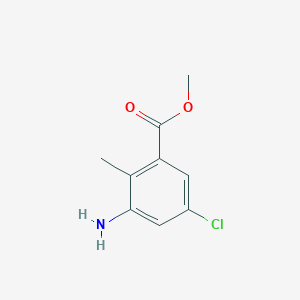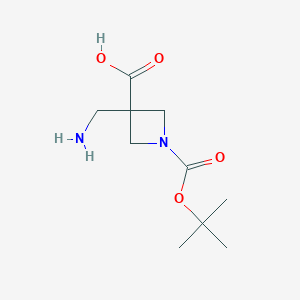
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid
Descripción general
Descripción
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .
Molecular Structure Analysis
The molecular formula of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is C10H18N2O4. Its InChI code is 1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14) .Chemical Reactions Analysis
The compound is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.26. It is a solid at room temperature. The compound should be stored at refrigerator temperatures for optimal stability . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not detailed in the available resources.Aplicaciones Científicas De Investigación
Synthesis in Medicinal Chemistry
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid has potential as a building block in medicinal chemistry. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, has shown its value in this field (Van Hende et al., 2009).
Conformational Studies in Organic Chemistry
This compound also plays a role in the study of conformational properties of amino acids and peptides. For example, research on the conformation of N-t-butyloxycarbonyl, O-Phenacyl derivatives of secondary amino acids like proline and azetidine-2-carboxylic acid offers valuable insights into the cis-trans isomerism and steric factors influencing these molecules (Hondrelis et al., 1990).
Preparation of Heterocyclic Amino Acid Derivatives
A recent study describes an efficient synthetic route for preparing new heterocyclic amino acid derivatives containing azetidine rings. This approach involves aza-Michael addition with NH-heterocycles, yielding functionalized 3-substituted 3-(acetoxymethyl)azetidines (Gudelis et al., 2023).
Application in Triazole-Based Scaffolds
The compound finds application in the preparation of triazole-based scaffolds, particularly in the synthesis of peptidomimetics or biologically active compounds. A study demonstrated the use of a ruthenium-catalyzed cycloaddition method to produce a protected version of triazole amino acid, utilizing N-Boc ynamides with azides (Ferrini et al., 2015).
Role in Biochemistry and Plant Studies
This compound is also significant in biochemical and plant studies. Azetidine-2-carboxylic acid, a related molecule, has been identified in sugar beets and table beets, and its misincorporation in place of proline in various species, including humans, has been studied for its toxic effects and potential role in congenital malformations (Rubenstein et al., 2009).
Mecanismo De Acción
Target of Action
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the antibodies or proteins that it is designed to link with.
Mode of Action
Instead, it forms a bridge between two other molecules, allowing them to function together as a single unit . In the case of ADCs, this typically involves linking an antibody to a cytotoxic drug, enabling the drug to be delivered directly to cells expressing the antigen recognized by the antibody . For PROTACs, the linker connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, leading to the degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid depend on the specific molecules it is used to link. In the case of ADCs, the pathways affected are those associated with the antigen recognized by the antibody and the mechanism of action of the drug . For PROTACs, the affected pathways are those involving the target protein and the E3 ubiquitin ligase .
Pharmacokinetics
As a linker, its absorption, distribution, metabolism, and excretion (adme) properties would largely be determined by the molecules it is used to link .
Result of Action
The result of the action of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is the formation of a stable, non-cleavable link between two other molecules . This enables the creation of ADCs and PROTACs, which can have a variety of effects at the molecular and cellular levels depending on their specific components .
Action Environment
The action of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid can be influenced by various environmental factors. For example, the efficiency of ADC or PROTAC formation may be affected by the conditions under which the linking reaction is carried out . Additionally, the stability of the resulting ADC or PROTAC could be influenced by factors such as temperature and pH .
Safety and Hazards
The compound is classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Relevant Papers Unfortunately, the search results did not provide specific papers related to 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid .
Propiedades
IUPAC Name |
3-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIFLQBPESATGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



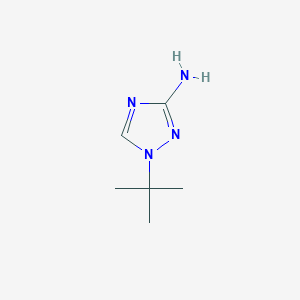

![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)

![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1403359.png)
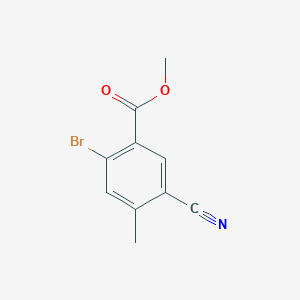
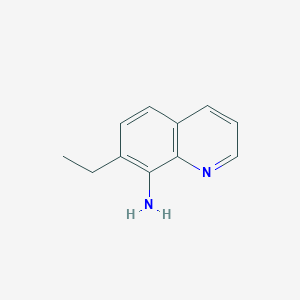

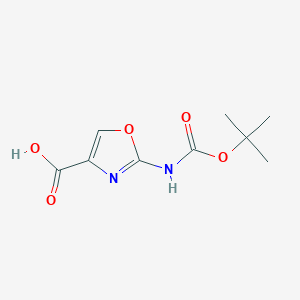
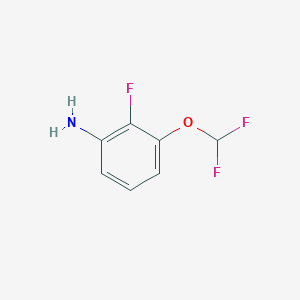

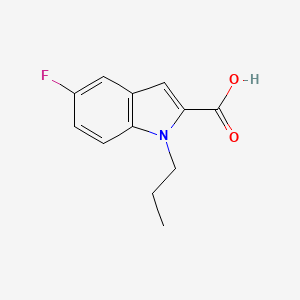
![3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1403372.png)
